molecular formula C13H14IN3O4 B2682243 ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 338401-07-3

ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate

Cat. No. B2682243
CAS RN: 338401-07-3
M. Wt: 403.176
InChI Key: NKSKZUDKZMSIDG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate, also known as EIPMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. EIPMC is a small molecule that has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory effects. In

Scientific Research Applications

Anticancer Activity and Molecular Interactions

Research has indicated that the structural modifications of the carbamate group in ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates influence their activity against cancer cells. These compounds bind to cellular tubulin, induce cell cycle arrest at mitosis, and exhibit cytotoxic effects in experimental neoplasms in mice. The studies suggest that a carbamate group is essential for activity, with no significant change when ethyl is replaced by methyl. However, replacing ethyl with bulkier aliphatic groups or altering the ethoxy to a methylamino group decreases activity. Additionally, the acetylation of the amino group or substitution at specific positions can reduce or eliminate anticancer activity (Temple, Rener, & Comber, 1989).

Synthesis and Evaluation of Derivatives

The synthesis of potential anticancer agents involving the compound's derivatives has been explored through chemical modifications, yielding a series of compounds with varied anticancer effects. These synthetic efforts aim to understand how different structural elements within the molecule contribute to its biological activity and to develop more potent anticancer drugs. Studies involve the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, evaluating their effects on cell proliferation, mitotic index, and survival in experimental models of cancer (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Mechanism of Action and Structure-Activity Relationship

Further studies have focused on antimitotic agents and the structure-activity relationships within this chemical class, including ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate derivatives. These investigations aim to identify the molecular mechanisms underlying their anticancer activity and to refine the structural features necessary for optimal activity. Such research contributes to the development of new therapeutic options for cancer treatment, with specific focus on targeting cell division processes (Temple, Rener, Waud, & Noker, 1992).

properties

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[(5-iodopyridin-2-yl)iminomethyl]but-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3O4/c1-3-21-13(20)17-12(19)10(8(2)18)7-16-11-5-4-9(14)6-15-11/h4-7,18H,3H2,1-2H3,(H,17,19,20)/b10-8-,16-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLQVBRGAHPFEX-YTBMLDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate

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